(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 853892-52-1
VCID: VC5410208
InChI: InChI=1S/C21H16O5/c1-11-8-16-19(12(2)14(9-17(22)23)21(24)26-16)20-18(11)15(10-25-20)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23)
SMILES: CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4
Molecular Formula: C21H16O5
Molecular Weight: 348.354

(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

CAS No.: 853892-52-1

Cat. No.: VC5410208

Molecular Formula: C21H16O5

Molecular Weight: 348.354

* For research use only. Not for human or veterinary use.

(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid - 853892-52-1

Specification

CAS No. 853892-52-1
Molecular Formula C21H16O5
Molecular Weight 348.354
IUPAC Name 2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid
Standard InChI InChI=1S/C21H16O5/c1-11-8-16-19(12(2)14(9-17(22)23)21(24)26-16)20-18(11)15(10-25-20)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23)
Standard InChI Key WJQHNEWGCZKROX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a molecular formula of C₂₁H₁₆O₅ and a molecular weight of 348.3 g/mol . Its IUPAC name is 2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid, and it is registered under CAS number 853892-52-1 . Key structural elements include:

  • A furo[2,3-f]chromene core (fused furan and benzopyran rings).

  • Methyl groups at positions 4 and 9.

  • A phenyl substituent at position 3.

  • An acetic acid moiety at position 8.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₆O₅
Molecular Weight348.3 g/mol
CAS Number853892-52-1
SMILESCC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4
SolubilityNot fully characterized

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multicomponent reactions involving flavones, arylglyoxals, and Meldrum’s acid under basic conditions (e.g., triethylamine) . A representative synthesis involves:

  • Condensation: Flavone derivatives react with arylglyoxals to form intermediate chromene structures.

  • Cyclization: Meldrum’s acid facilitates furan ring formation through tandem Pinner/Dimroth rearrangements .

  • Acetic Acid Incorporation: Side-chain functionalization introduces the acetic acid group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CondensationArylglyoxal, Et₃N, CH₃CN, 80°C65–75%
CyclizationMeldrum’s acid, POCl₃, reflux70–85%

Reactivity

The compound’s reactivity is governed by:

  • Electrophilic Substitution: The electron-rich furanochromene core undergoes halogenation and nitration.

  • Nucleophilic Addition: The ketone group at position 7 reacts with hydrazines and Grignard reagents.

  • Acid-Base Reactions: The acetic acid moiety participates in salt formation and esterification .

Biological Activities and Mechanisms

Anticancer Properties

The compound selectively inhibits carbonic anhydrase IX/XII (CA IX/XII), enzymes overexpressed in hypoxic tumors . In vitro studies show:

  • IC₅₀: 12–45 nM against CA IX/XII vs. >1 µM for off-target isoforms (CA I/II) .

  • Apoptosis Induction: Disrupts pH regulation in cancer cells, triggering caspase-3 activation .

Table 3: Biological Activity Profile

ActivityModel SystemResultSource
CA IX InhibitionRecombinant enzymeIC₅₀ = 14.2 nM
Anti-ProliferativeMCF-7 breast cancerEC₅₀ = 8.7 µM
Anti-InflammatoryRAW 264.7 macrophagesIL-6 ↓ 62%

Anti-Inflammatory Effects

The acetic acid side chain modulates COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6).

ParameterClassificationPrecautionary Measures
Acute ToxicityHarmful if swallowedUse PPE; avoid ingestion
Skin ContactCauses irritationWear gloves/lab coat
InhalationRespiratory irritationUse fume hood

Comparative Analysis with Analogues

Structural Analogues

  • VC6552262: 4-Methylphenyl substituent enhances lipophilicity (logP = 3.2 vs. 2.8).

  • EMAC10164k: Chlorophenyl variant shows 2x higher CA IX inhibition (IC₅₀ = 6.5 nM) .

Future Research Directions

  • Drug Delivery Systems: Nanoformulations to improve bioavailability.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).

  • Toxicokinetics: In vivo ADME studies to assess clinical potential.

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